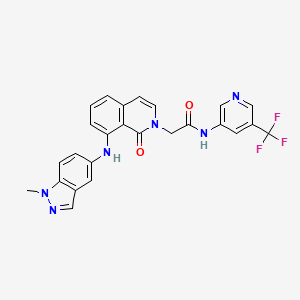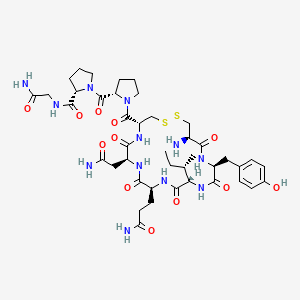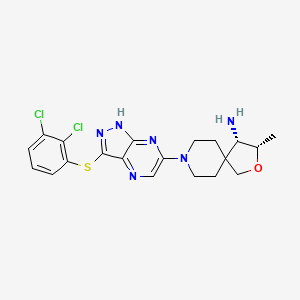
Shp2-IN-26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Shp2-IN-26 is a small molecule inhibitor specifically designed to target the Src homology 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular processes, including cell growth, differentiation, migration, and oncogenic transformation. It is involved in several signaling pathways, such as the RAS/ERK, PI3K/AKT, and JAK/STAT pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Shp2-IN-26 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its inhibitory activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing reaction conditions for large-scale production, and implementing purification techniques to ensure the compound’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Shp2-IN-26 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be further studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
Shp2-IN-26 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Shp2-IN-26 exerts its effects by specifically inhibiting the phosphatase activity of SHP2. It binds to the active site of SHP2, preventing the dephosphorylation of its substrates. This inhibition disrupts the downstream signaling pathways, such as the RAS/ERK and PI3K/AKT pathways, leading to reduced cell proliferation and survival. This compound also affects the tumor microenvironment by modulating immune cell functions .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Shp2-IN-26 in terms of their structure and mechanism of action. These include:
RMC-4550: Another SHP2 inhibitor that has shown efficacy in preclinical models of cancer.
CNBCA: A derivative of CNBDA, which is a potent inhibitor of SHP2 with improved selectivity and potency.
Uniqueness of this compound
This compound is unique due to its specific binding to the active site of SHP2, providing a distinct mechanism of inhibition compared to allosteric inhibitors like SHP099. Its ability to modulate multiple signaling pathways and affect the tumor microenvironment makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C20H22Cl2N6OS |
|---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
(3S,4S)-8-[3-(2,3-dichlorophenyl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C20H22Cl2N6OS/c1-11-17(23)20(10-29-11)5-7-28(8-6-20)14-9-24-16-18(25-14)26-27-19(16)30-13-4-2-3-12(21)15(13)22/h2-4,9,11,17H,5-8,10,23H2,1H3,(H,25,26,27)/t11-,17+/m0/s1 |
InChI Key |
PTODQOKWRFFFFB-APPDUMDISA-N |
Isomeric SMILES |
C[C@H]1[C@H](C2(CCN(CC2)C3=CN=C4C(=N3)NN=C4SC5=C(C(=CC=C5)Cl)Cl)CO1)N |
Canonical SMILES |
CC1C(C2(CCN(CC2)C3=CN=C4C(=N3)NN=C4SC5=C(C(=CC=C5)Cl)Cl)CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


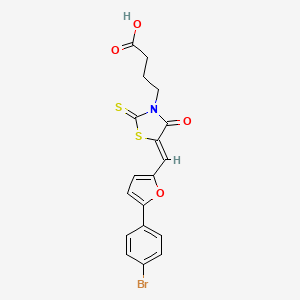
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12382268.png)
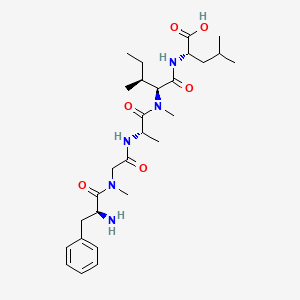
![4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one](/img/structure/B12382277.png)
![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)

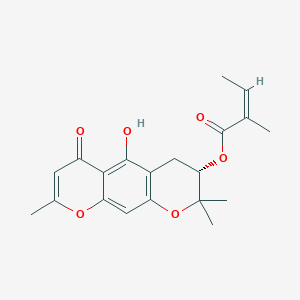
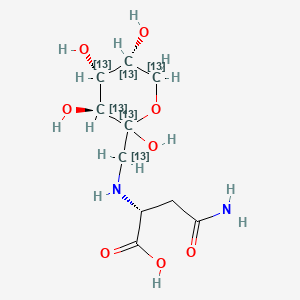
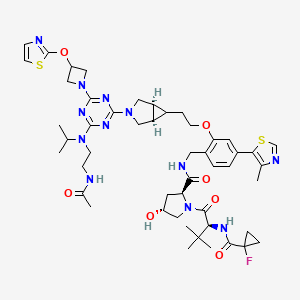
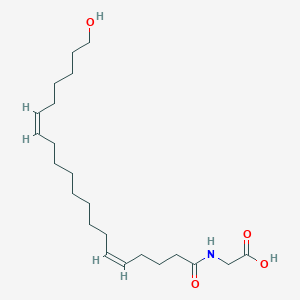
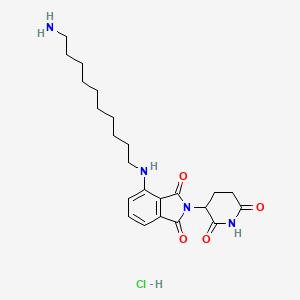
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)
